4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol an impurity of butoconazole
Brand Name: Vulcanchem
CAS No.: 67085-11-4
VCID: VC21338338
InChI: InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2
SMILES: C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol

4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol

CAS No.: 67085-11-4

VCID: VC21338338

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.72 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol - 67085-11-4

Description

4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol is a chemical compound with the CAS number 67085-11-4. It is characterized by its molecular formula C13H15ClN2O and a molecular weight of 250.72 g/mol . This compound is often associated with pharmaceutical applications, particularly as an impurity in the synthesis of certain drugs.

Hazard Information

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Synthesis and Applications

While specific synthesis details for 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol are not widely documented, compounds with similar structures often involve reactions that link aromatic rings to heterocyclic systems. This compound is noted as an impurity in the synthesis of certain pharmaceuticals, indicating its relevance in drug development processes .

CAS No. 67085-11-4
Product Name 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
IUPAC Name 4-(4-chlorophenyl)-1-imidazol-1-ylbutan-2-ol
Standard InChI InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2
Standard InChIKey YAHZVMVZBIMHGM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl
Canonical SMILES C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl
Appearance White Solid
Melting Point 106-109 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-(4-Chloro-phenyl)-1-imidazol-1-yl-(butan-d5)-2-ol; 1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]imidazole-d5;
PubChem Compound 10955994
Last Modified Aug 15 2023

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